molecular formula C28H36N4O2S B1662784 Lurasidone CAS No. 367514-87-2

Lurasidone

カタログ番号 B1662784
CAS番号: 367514-87-2
分子量: 492.7 g/mol
InChIキー: PQXKDMSYBGKCJA-CVTJIBDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lurasidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia . It was developed by Dainippon Sumitomo Pharma and received approval by the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia on October 29, 2010 .


Synthesis Analysis

Lurasidone is a benzisothiazol derivative and an atypical antipsychotic agent . It is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . The synthesis of lurasidone involves complex chemical reactions .


Molecular Structure Analysis

Lurasidone has a complex molecular structure with six chiral centers . It binds strongly to certain dopaminergic and serotonergic receptors (primarily D2, 5-HT2A, and 5-HT7), as well as blocking some α‑adrenergic receptors .


Chemical Reactions Analysis

Lurasidone is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites and should not be coadministered with strong CYP3A4 inducers or inhibitors . It does not significantly inhibit or induce CYP450 hepatic enzymes .


Physical And Chemical Properties Analysis

Lurasidone is a benzisothiazole derivative and an atypical antipsychotic drug . It has a molecular weight of 492.68 and a molecular formula of C28H36N4O2S .

科学的研究の応用

1. Treatment of Adults with Schizophrenia

  • Application Summary : Lurasidone is an atypical antipsychotic approved in Europe in 2014 for the treatment of schizophrenia in adults aged ≥18 years . It is used to manage the symptoms of schizophrenia, which include positive symptoms (such as hallucinations, delusions), negative symptoms (such as lack of interest, emotional withdrawal), and cognitive symptoms (such as problems with memory and attention).
  • Methods of Application : The effectiveness and safety/tolerability of lurasidone as a maintenance treatment for adults with schizophrenia were established in several clinical trials .
  • Results : Extensive evidence from clinical trials and the panel’s clinical experience suggest that lurasidone is as effective as other atypical agents, with the possible exception of clozapine . Lurasidone is associated with a lower propensity for metabolic side effects (in particular, weight gain) and hyperprolactinaemia than most other atypical antipsychotics and has a relatively benign neurocognitive side effect profile .

2. Managing Depressive Symptoms in People with Schizophrenia

  • Application Summary : Lurasidone is used to manage depressive symptoms in people with schizophrenia .
  • Methods of Application : This application was evaluated systematically for its efficacy and safety in the treatment of depressive symptoms of schizophrenia .
  • Results : Lurasidone is particularly effective on the depressive symptomatology of schizophrenia while also alleviating the positive and negative symptoms associated with the illness .

3. Addressing Psychotic Sequelae Associated with Cannabis Consumption

  • Application Summary : Preliminary research indicates the utility of Lurasidone in addressing psychotic sequelae associated with cannabis consumption .

4. Treatment of Acute Bipolar Depression

  • Application Summary : Lurasidone, in the dosing range of 20–120 mg/day, has been approved in the USA and Canada for the treatment of acute bipolar depression, both as monotherapy and as adjunctive therapy with lithium or valproate .
  • Methods of Application : The approval was based on the results of 2 positive randomized, double-blind, 6-week trials .

5. Treatment of First-Episode Psychosis

  • Application Summary : The efficacy of Lurasidone in treating patients with first-episode psychosis who present with predominant depressive symptoms suggests that this medication may be a valuable treatment option not only for established cases of schizophrenia but also for individuals in the early stages of the illness .

6. Improving Organoleptic Properties of Drugs

  • Application Summary : Lurasidone Hydrochloride has been used to improve the organoleptic properties of drugs . This includes reducing the irritant effects on tissues caused by some drugs and decreasing the flavor and smell, thereby improving the taste and odor of drugs .

5. Treatment of Substance-Induced Psychoses

  • Application Summary : Preliminary research indicates the utility of Lurasidone in the treatment of substance-induced psychoses .

6. Stability Studies

  • Application Summary : Lurasidone has been observed to show considerable degradation under acidic, alkali, oxidative and neutral hydrolytic conditions . This makes it suitable for studying the stability of drugs under various forced degradation conditions like hydrolysis, photolytic degradation, and dry heat .

Safety And Hazards

Lurasidone is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also suspected of damaging fertility or the unborn child . It is not approved for use in older adults with dementia-related psychosis .

将来の方向性

There is ongoing research into the efficacy of lurasidone for treating patients with first-episode psychosis who present with predominant depressive symptoms . This suggests that lurasidone may be a valuable treatment option not only for established cases of schizophrenia but also for individuals in the early stages of the illness .

特性

IUPAC Name

(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKDMSYBGKCJA-CVTJIBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870340
Record name Lurasidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

9.7 °C (49.5 °F) - closed cup
Record name Lurasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lurasidone is an atypical antipsychotic that is a D2 and 5-HT2A (mixed serotonin and dopamine activity) to improve cognition. It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects that are often associated with typical antipsychotics., Lurasidone is a benzisothiazol-derivative antipsychotic agent and has been referred to as an atypical or second-generation antipsychotic agent. Lurasidone has also been described as an azapirone-derivative. Although the exact mechanism of action of lurasidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of lurasidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors. Lurasidone is an antagonist that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors and moderate affinity for a2C-adrenergic receptors in vitro. The drug acts as a partial agonist at 5-HT1A receptors and is an antagonist at alpha2A-adrenergic receptors in vitro. Lurasidone exhibits weak affinity for alpha1-adrenergic receptors and little or no affinity for histamine (H1) receptors and muscarinic (M1) receptors.
Record name Lurasidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lurasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Lurasidone

CAS RN

367514-87-2
Record name Lurasidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367514-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lurasidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurasidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lurasidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,6R,7S)-4-{[(1R,2R)-2-{[4-(1,2-benzothiazol-3- yl)piperazin-1-yl]methyl}-cyclohexyl]methyl}-4- azatricyclo[5.2.1.0^{2,6}]decane-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LURASIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22IC88528T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lurasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lurasidone
Reactant of Route 2
Reactant of Route 2
Lurasidone
Reactant of Route 3
Lurasidone
Reactant of Route 4
Reactant of Route 4
Lurasidone
Reactant of Route 5
Reactant of Route 5
Lurasidone
Reactant of Route 6
Reactant of Route 6
Lurasidone

Citations

For This Compound
12,100
Citations
JM Meyer, AD Loebel, E Schweizer - Expert opinion on …, 2009 - Taylor & Francis
… Preclinical data indicate that lurasidone … of lurasidone 120 mg/day versus ziprasidone 160 mg/day also found a signal for effects on cognition. Phase II studies suggest that lurasidone …
Number of citations: 174 www.tandfonline.com
RR Jaeschke, M Sowa-Kućma… - Pharmacological …, 2016 - Springer
The aim of this paper was to review the up-to-date evidence base on pharmacology and clinical properties of lurasidone. Lurasidone is an atypical antipsychotic, approved by the US …
Number of citations: 43 link.springer.com
L Citrome - International journal of clinical practice, 2011 - Wiley Online Library
… somnolence, with a NNH of 6 for lurasidone 120 mg/day, compared with … lurasidone 120 mg/day, compared to NNHs of 9, 13 and 34 for 80, 40 and 20 mg/day, respectively. Lurasidone …
Number of citations: 164 onlinelibrary.wiley.com
M Ogasa, T Kimura, M Nakamura, J Guarino - Psychopharmacology, 2013 - Springer
… the efficacy and safety of lurasidone, an atypical antipsychotic… to lurasidone 40 mg/day (23.4 (15.9) days), lurasidone 120 … 98.9 % for the lurasidone 40 mg/day, lurasidone 120 mg/day, …
Number of citations: 139 link.springer.com
M Nakamura, M Ogasa, J Guarino… - Journal of Clinical …, 2009 - psychiatrist.com
… with lurasidone … lurasidone and placebo in objective measures of extrapyramidal symptoms. Conclusions: The results of this study suggest that the novel psychotropic agent lurasidone …
Number of citations: 255 www.psychiatrist.com
HY Meltzer, J Cucchiaro, R Silva… - American Journal of …, 2011 - Am Psychiatric Assoc
… Treatment with both doses of lurasidone or with olanzapine … -S change scores for the lurasidone groups compared with the … mg of lurasidone (22.9%) than with 40 mg of lurasidone (11.8…
Number of citations: 284 ajp.psychiatryonline.org
JM Kane - The Journal of Clinical Psychiatry, 2011 - psychiatrist.com
Lurasidone is a new second-generation (atypical) antipsychotic approved for the treatment … Lurasidone should be taken with food. The tolerability profile of lurasidone is noteworthy in …
Number of citations: 32 www.psychiatrist.com
T Ishibashi, T Horisawa, K Tokuda, T Ishiyama… - … of Pharmacology and …, 2010 - ASPET
… pharmacological properties of lurasidone. Receptor binding affinities of lurasidone and several antipsychotic … Lurasidone was found to have potent binding affinity for dopamine D 2 , 5-…
Number of citations: 475 jpet.aspetjournals.org
A Loebel, J Cucchiaro, R Silva… - American Journal of …, 2014 - Am Psychiatric Assoc
… in the lurasidone 20–60 mg group, −1.0 ms in the lurasidone 80–120 mg group, and −1.7 ms in the placebo group. No patient in either lurasidone … lurasidone group had a QTcF>500 ms. …
Number of citations: 375 ajp.psychiatryonline.org
HA Nasrallah, R Silva, D Phillips, J Cucchiaro… - Journal of psychiatric …, 2013 - Elsevier
… lurasidone compared with placebo. Akathisia was the most commonly reported adverse event with lurasidone … In this study, in which a large placebo response was observed, lurasidone …
Number of citations: 153 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。